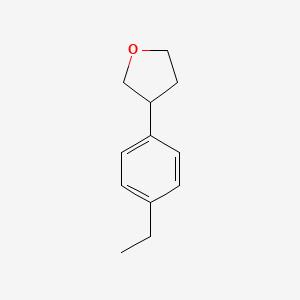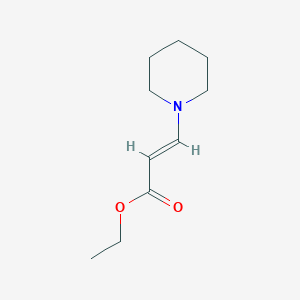
4-MethylnicotinaMide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnicotinamide hydrochloride is a chemical compound derived from nicotinamide, which is an amide derivative of nicotinic acidThis compound has been investigated for various biological applications, including its antibacterial, antimicrobial, antifungal, and anti-HIV properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnicotinamide hydrochloride typically involves the methylation of nicotinamide. One common method is the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylnicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methylnicotinamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nicotinamide derivatives.
Biology: Investigated for its role in cellular metabolism and as a potential therapeutic agent.
Medicine: Studied for its antibacterial, antimicrobial, and antifungal properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 4-Methylnicotinamide hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes. The compound’s effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play a crucial role in cellular metabolism and energy production .
Comparaison Avec Des Composés Similaires
Nicotinamide: A precursor and closely related compound with similar biological activities.
N-methylnicotinamide: Another derivative with distinct pharmacological properties.
Nicotinic acid: A related compound with different therapeutic applications.
Uniqueness: 4-Methylnicotinamide hydrochloride is unique due to its specific methylation, which imparts distinct chemical and biological properties. Its ability to interact with NAD-dependent enzymes and its potential therapeutic applications make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
112534-20-0 |
|---|---|
Formule moléculaire |
C7H9ClN2O |
Poids moléculaire |
172.61216 |
Synonymes |
4-MethylnicotinaMide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)
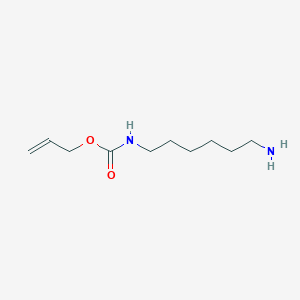
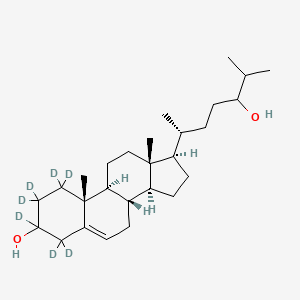
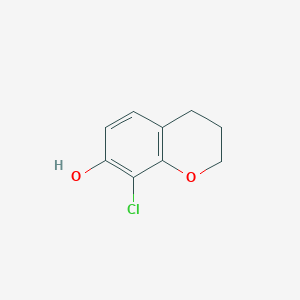
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
